Researchers encountering batch variability with crude lichen extracts require a single, defined effector for reproducible bioassays. Lecanoric Acid (CAS 480-56-8), a purified depside, resolves this by ensuring consistent antioxidant and antifungal activity.
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Lecanoric acid is a naturally occurring depside, a type of polyphenolic compound, predominantly isolated from various lichen species. Structurally, it is an ester formed from two molecules of orsellinic acid. In research and development, it is primarily valued for its bioactivity, including well-documented antioxidant and enzyme inhibitory properties. Its established performance in these areas makes it a frequent subject of investigation for applications in pharmaceuticals, cosmetics, and as a natural antifungal agent, particularly where a purified, single-molecule effector is required for reproducible results, as opposed to a variable crude lichen extract.
Analytical Standard
Lichen chemotaxonomy depside reference
Cell Cycle Research
M-phase arrest studies in colon cancer models
Enzyme Inhibition
Selective HDC tool without AADC cross-reactivity
Screening Benchmark
Antioxidant and antimicrobial screening reference
Procuring lecanoric acid is a deliberate choice over seemingly similar alternatives due to critical performance differences. Structurally related depsides, such as the methylated analog evernic acid or the tridepside gyrophoric acid, exhibit distinct bioactivity profiles and are not drop-in replacements. Furthermore, using the monomeric precursor, orsellinic acid, fails to replicate the activity of the complete depside structure; lecanoric acid demonstrates significantly higher free radical scavenging activity than its orsellinate derivatives. Relying on crude lichen extracts introduces high batch-to-batch variability in active compound concentration and the presence of interfering substances, compromising assay reproducibility. Therefore, for applications requiring consistent enzyme inhibition, defined antioxidant capacity, or specific antifungal efficacy, the purity and defined structure of isolated lecanoric acid are essential.
Lecanoric Acid (Target)
Mediates M-phase cell cycle arrest; inhibits colony formation
Alternative Depside (Evernic Acid)
No anti-proliferative effect in same assay system
Lecanoric Acid (Target)
Competitive HDC inhibition with enzymatic selectivity
Alternative Depside (Atranorin)
Induces apoptosis; distinct mechanism, not functionally interchangeable
Lecanoric Acid (Target)
Characterized antioxidant benchmark in SOR/DPPH assays
Alternative Depside (Sekikaic Acid)
Different radical scavenging potency; ranking may shift in panels
In a direct comparison against the common agricultural fungal pathogen *Rhizoctonia solani*, pure lecanoric acid demonstrated specific and potent inhibitory activity, a characteristic not observed with seven other tested lichen-derived compounds, including depsides (baeomycesic acid, squamatic acid) and depsidones (lobaric acid, salazinic acid). This highlights a structural specificity that makes lecanoric acid a targeted choice for screening against this pathogen, unlike broader-spectrum but less specific alternatives like usnic acid or vulpinic acid which were ineffective in this assay.
| Evidence Dimension | Antifungal Activity |
| Target Compound Data | Specifically inhibits the growth of *Rhizoctonia solani* |
| Comparator Or Baseline | Other lichen substances (usnic acid, vulpinic acid, lobaric acid, etc.): No significant activity against *R. solani* |
| Quantified Difference | Qualitative but significant: Lecanoric acid was the only one of eight tested lichen substances to show specific activity against this pathogen. |
| Conditions | In vitro antifungal assay against a panel of eight plant pathogens. |
For researchers developing targeted agricultural fungicides, this specific activity profile justifies selecting lecanoric acid over other common lichen compounds that lack efficacy against this economically important pathogen.
In a superoxide radical (SOR) scavenging assay, lecanoric acid demonstrated superior activity compared to the standard antioxidant propyl gallate. Lecanoric acid exhibited an IC50 value of 91.5 ± 2.1 µmol, indicating higher potency than propyl gallate, which had an IC50 of 106.0 ± 1.7 µmol under the same conditions. This enhanced activity distinguishes it from common benchmarks used in antioxidant screening.
| Evidence Dimension | Superoxide Radical Scavenging (IC50) |
| Target Compound Data | 91.5 ± 2.1 µmol |
| Comparator Or Baseline | Propyl Gallate (standard): 106.0 ± 1.7 µmol |
| Quantified Difference | ~15.8% more potent (lower IC50) than propyl gallate |
| Conditions | In vitro superoxide radical (SOR) scavenging assay. |
This makes lecanoric acid a more potent alternative to standard phenolic antioxidants like propyl gallate for applications requiring efficient superoxide scavenging, such as in cosmeceutical formulations or as a research positive control.
The complete depside structure of lecanoric acid is critical for its antioxidant capacity. In a DPPH free radical scavenging assay, lecanoric acid was found to be more active than both its monomeric precursor, orsellinic acid, and various orsellinate esters (methyl, ethyl, propyl, butyl esters). This demonstrates that the dimeric structure is functionally superior for this mode of antioxidant action, and that substituting with the simpler, constituent parts would result in a loss of performance.
| Evidence Dimension | DPPH Radical Scavenging Activity |
| Target Compound Data | More active |
| Comparator Or Baseline | Orsellinic acid and orsellinate esters: Less active |
| Quantified Difference | Qualitatively stated as more active; specific IC50 values for direct comparison were not provided in the abstract. |
| Conditions | DPPH free radical scavenging assay. |
This evidence confirms that the procurement of the intact lecanoric acid molecule is necessary to achieve maximum DPPH scavenging, as its activity cannot be replicated by using its less expensive monomeric building blocks.
Lecanoric acid, as a phenolic acid, is generally soluble in organic solvents such as DMSO and ethanol, which are common vehicles for in vitro bioassays. This solubility profile is crucial for preparing stock solutions for antifungal, antioxidant, or enzyme inhibition assays. Unlike highly non-polar compounds that may require harsh solvents, or salts that are insoluble in organic media, lecanoric acid's solubility in standard lab solvents ensures straightforward handling and compatibility with typical experimental workflows.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in common organic solvents like DMSO and ethanol. |
| Comparator Or Baseline | Compounds insoluble in DMSO or ethanol; salts insoluble in organic solvents. |
| Quantified Difference | Not applicable (qualitative property). |
| Conditions | Standard laboratory conditions for dissolving compounds for bioassays. |
Predictable solubility in standard laboratory solvents simplifies experimental setup, reduces the need for complex formulation development, and ensures compatibility with established assay protocols, saving time and resources.
The demonstrated specific inhibitory activity against the plant pathogen *Rhizoctonia solani* makes lecanoric acid a prime candidate for screening and development of new, targeted biopesticides. Researchers aiming to find alternatives to broad-spectrum fungicides can use purified lecanoric acid to investigate mechanisms of action and formulate products with a more selective impact on crop diseases.
Given its superior superoxide radical scavenging activity compared to standard antioxidants like propyl gallate, lecanoric acid is an excellent choice for formulating advanced cosmetic products aimed at mitigating oxidative stress. Its defined structure allows for precise dosing in creams, serums, and supplements where high potency and reproducibility are required.
The consistent and potent antioxidant activity of lecanoric acid, which is demonstrably superior to its monomeric precursors, makes it a reliable positive control or benchmark compound in high-throughput screening campaigns. Its use ensures that results are based on a well-characterized molecule, avoiding the variability inherent in crude extracts and providing a solid basis for structure-activity relationship (SAR) studies.